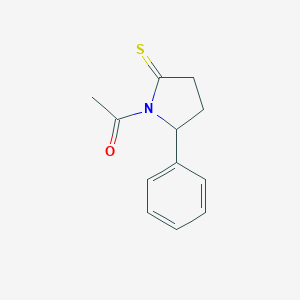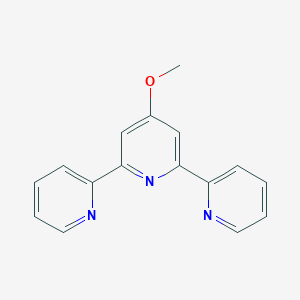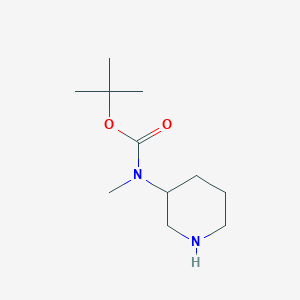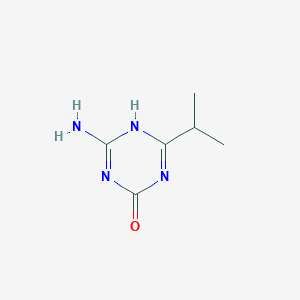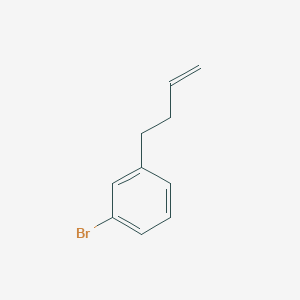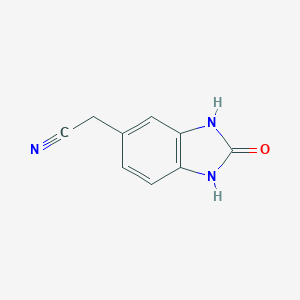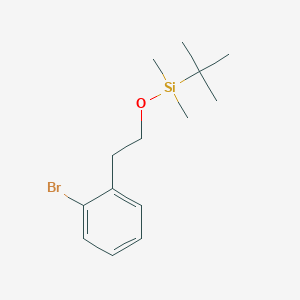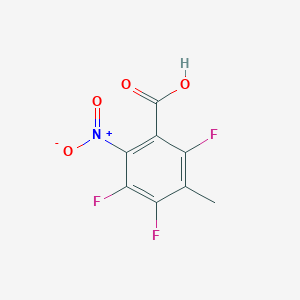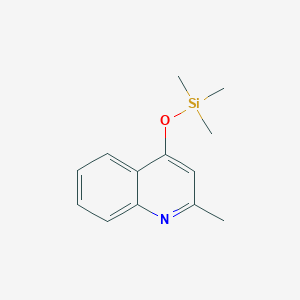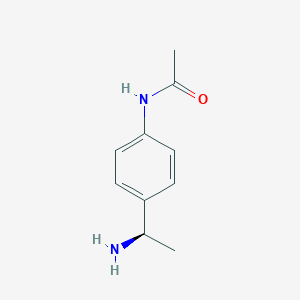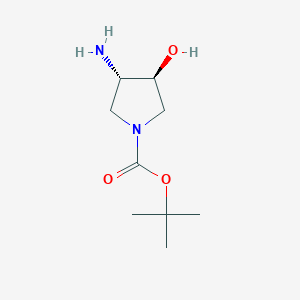
trans-3-Amino-1-Boc-4-hydroxypyrrolidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trans-3-Amino-1-Boc-4-hydroxypyrrolidine involves several key steps, including asymmetric synthesis techniques to achieve the desired stereochemistry. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid demonstrates the importance of stereocontrol in the synthesis of such compounds (Bunnage et al., 2004). Furthermore, chemoenzymatic synthesis approaches have been utilized to achieve orthogonally protected trans-3-amino-4-hydroxypyrrolidines, highlighting the versatility of synthetic methods available for this compound (Rodríguez-Rodríguez et al., 2013).
Molecular Structure Analysis
The molecular structure of trans-3-Amino-1-Boc-4-hydroxypyrrolidine is characterized by its trans stereochemistry, which significantly influences its reactivity and interaction with other molecules. The absolute configuration of such compounds can be determined using techniques such as X-ray diffraction analysis, as demonstrated in the study of trans-3-(9-fluorenylmethyloxycarbonylamino)-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (Wright et al., 2008).
Applications De Recherche Scientifique
Hydroxyproline-Based DNA Mimics
Research highlights the development of DNA analogues and mimics based on hydroxyproline and its derivatives, including trans-3-Amino-1-Boc-4-hydroxypyrrolidine. These compounds are designed to improve the physicochemical and biological properties of natural oligonucleotides. Hydroxyproline-based DNA mimics, such as HypNA-pPNAs and pHypNAs, demonstrate potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments, showcasing their significance in genetic research and molecular diagnostics (Efimov & Chakhmakhcheva, 2006).
Toxicity Evaluation of Aminoxyl Radicals
Aminoxyl radicals, closely related to the structural motifs of trans-3-Amino-1-Boc-4-hydroxypyrrolidine, have been critically reviewed for their toxicity. The review concludes that aminoxyl radicals possess very low toxicity and are not mutagenic. This finding is crucial for their application in biomedical fields, where low toxicity is a prerequisite for drug development and therapeutic uses (Sosnovsky, 1992).
Biomarkers in Tobacco and Cancer Research
The study on human urinary carcinogen metabolites, including those related to tobacco and cancer, points out the importance of chemical markers in diagnosing and researching cancer. While trans-3-Amino-1-Boc-4-hydroxypyrrolidine itself is not directly mentioned, the methodologies and approaches in detecting and analyzing metabolites have parallels in handling complex organic compounds in biomedical research (Hecht, 2002).
Mimosine in Disease Treatment and Phytoremediation
Mimosine, a non-protein amino acid like trans-3-Amino-1-Boc-4-hydroxypyrrolidine, showcases various biological activities such as anti-cancer and anti-inflammatory effects. The exploration of mimosine's roles in treatment and phytoremediation underscores the potential of amino acids and their derivatives in developing therapeutic agents and environmental solutions (Nguyen & Tawata, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

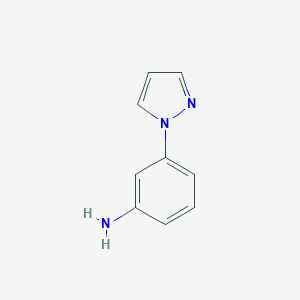
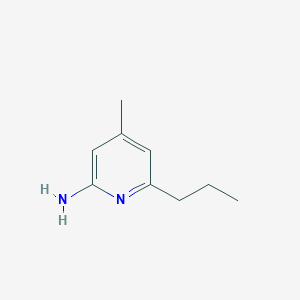
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
